3-Morpholinobicyclo[1.1.1]pentan-1-amine is a bicyclic compound that belongs to a class of chemical structures known as bicycloalkanes. This compound features a morpholine ring fused to a bicyclo[1.1.1]pentane framework, making it an interesting target for synthetic chemists due to its unique structural properties and potential applications in medicinal chemistry. The bicyclo[1.1.1]pentane structure is recognized for its ability to act as a bioisostere of aromatic rings, offering advantages such as enhanced metabolic stability and improved membrane permeability compared to traditional phenyl groups .
This compound is classified under the category of amines, specifically as a bicyclic amine due to the presence of both the morpholine and bicyclo[1.1.1]pentane moieties. The synthesis of 3-morpholinobicyclo[1.1.1]pentan-1-amine can be achieved through various methods that leverage the unique reactivity of the bicyclo[1.1.1]pentane scaffold, which is derived from [1.1.1]propellane or other precursors .
The synthesis of 3-morpholinobicyclo[1.1.1]pentan-1-amine can be approached through several methodologies:
These synthetic routes emphasize the versatility and efficiency in generating diverse derivatives of bicyclo[1.1.1]pentan-1-amines, which can be tailored for specific applications in drug development.
The molecular structure of 3-morpholinobicyclo[1.1.1]pentan-1-amine is characterized by:
The molecular formula can be represented as with a molecular weight of approximately 151.23 g/mol.
3-Morpholinobicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions typical for amines, including:
These reactions are crucial for modifying the compound's properties and enhancing its pharmacological profile.
The mechanism of action for 3-morpholinobicyclo[1.1.1]pentan-1-amine primarily involves its interaction with biological targets such as receptors or enzymes:
Research into these mechanisms is ongoing, focusing on how structural variations impact activity and selectivity.
3-Morpholinobicyclo[1.1.1]pentan-1-amine exhibits several notable physical and chemical properties:
Relevant data from studies indicate that compounds with similar structures demonstrate favorable pharmacokinetic profiles, suggesting potential utility in drug development .
The applications of 3-morpholinobicyclo[1.1.1]pentan-1-amine are primarily found within medicinal chemistry:
Bicyclo[1.1.1]pentylamines (BCPAs) represent a class of strain-release bioisosteres designed to replace aniline moieties while mitigating metabolic liabilities. Their theoretical foundation lies in spatial and electronic mimicry: the bridgehead amine group replicates the hydrogen-bonding capability of aniline’s NH₂, while the bicyclic scaffold provides a near-identical distance (≈2.5 Å) between the amine and the first carbon atom, mirroring the para-substituted benzene ring’s geometry [1] [4]. Crucially, BCPAs exhibit significantly higher Fsp³ character (fraction of sp³-hybridized carbons) compared to planar anilines, which directly influences their three-dimensionality and physicochemical behavior [1] [10]. The high strain energy (≈70 kcal/mol) of the [1.1.1]propellane precursor facilitates efficient radical-based amination, enabling direct functionalization at the bridgehead position [1]. Recent synthetic breakthroughs, particularly via N-centered radical additions (e.g., photoredox catalysis, electron donor-acceptor complexes), have expanded access to complex BCPAs like 3-substituted derivatives, overcoming historical limitations of multistep routes involving azide reductions or acyl nitrene rearrangements [1] [4].
Aniline motifs are notorious for generating reactive metabolites (RMs) via cytochrome P450 (CYP450)-mediated oxidation, leading to quinone-imines or nitroso intermediates that cause hepatotoxicity or immune-mediated adverse effects [1] [5]. BCPAs address this by eliminating the aromatic ring’s π-system, thereby blocking electrophilic epoxidation pathways. A landmark case involves Hsp90 inhibitors: Pfizer’s aniline-containing candidate suffered from rapid metabolic clearance due to benzamide oxidation. Substitution with a BCPA bioisostere (e.g., 3-aminobicyclo[1.1.1]pentane-1-carboxamide) dramatically improved metabolic stability without compromising target affinity [1]. This shift prevents the formation of toxic quinone-imines, as confirmed in in vitro microsomal studies showing reduced RM generation [1] [5]. For 3-morpholinobicyclo[1.1.1]pentan-1-amine, the morpholino group further modulates electron density at the bridgehead amine, potentially attenuating N-oxidation—a common metabolic pathway for tertiary anilines [3] [8].
BCPAs significantly improve drug-like properties through their high Fsp³ and three-dimensional character:
Table 1: Physicochemical Properties of Aniline vs. BCPA Bioisosteres
Property | Aniline Derivatives | BCPA Analogues | Change | |
---|---|---|---|---|
Fsp³ | 0.40–0.55 | 0.65–0.80 | ↑ 30–60% | |
Solubility (CLND, μM) | 8 (darapladib) | 74 (BCP-darapladib) | ↑ 9-fold | |
Permeability (AMP, nm/s) | 230 | 705 | ↑ 3-fold | |
Aromatic Ring Count | 1 | 0 | ↓ 100% | |
PFI | 10.3 | 10.0 | ↓ 0.3 units | [10] |
The integration of BCPAs has revitalized several drug discovery programs:
Computational studies validate BCPAs’ bioisosteric fidelity:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1